Sulfamate de sodium

Vue d'ensemble

Description

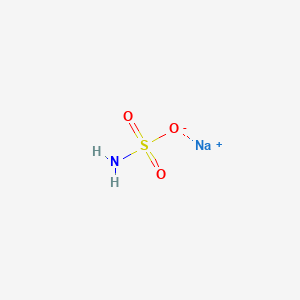

Le sulfate de sodium, de formule chimique NH₂NaSO₃ , est un composé cristallin blanc très soluble dans l’eau. Il est réputé pour sa polyvalence et est utilisé dans diverses applications industrielles et scientifiques. Le composé se caractérise par sa capacité à agir à la fois comme donneur et accepteur de liaison hydrogène, ce qui le rend précieux dans de nombreux procédés chimiques .

Applications De Recherche Scientifique

Le sulfate de sodium a un large éventail d’applications en recherche scientifique :

Biologie : Le sulfate de sodium est utilisé dans l’étude de l’inhibition enzymatique et de la modification des protéines.

Mécanisme D'action

Le mécanisme d’action du sulfate de sodium implique sa capacité à donner et à accepter des liaisons hydrogène. Cette propriété lui permet d’interagir avec diverses cibles moléculaires, y compris les enzymes et les protéines. Dans les systèmes biologiques, le sulfate de sodium peut inhiber l’activité enzymatique en se liant au site actif ou en modifiant la structure de l’enzyme .

Composés similaires :

Sulfate de sodium (Na₂SO₄) : Utilisé principalement comme agent desséchant et dans la fabrication de détergents.

Sulfite de sodium (Na₂SO₃) : Communément utilisé comme conservateur et dans l’industrie papetière.

Sulfure de sodium (Na₂S) : Utilisé dans l’industrie du cuir et dans la production de colorants soufrés.

Unicité du sulfate de sodium : Le sulfate de sodium est unique en raison de son double rôle de donneur et d’accepteur de liaison hydrogène, ce qui le rend très polyvalent dans les réactions chimiques. Sa capacité à participer à un large éventail de réactions, y compris l’oxydation, la réduction et la substitution, le distingue des autres composés similaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de sodium peut être synthétisé par réaction de l’acide sulfamique avec l’hydroxyde de sodium. La réaction est la suivante : [ \text{H}3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] Cette réaction se produit généralement dans des conditions douces, l’acide sulfamique et l’hydroxyde de sodium étant mélangés dans une solution aqueuse {_svg_2}.

Méthodes de production industrielle : La production industrielle de sulfate de sodium implique souvent la neutralisation de l’acide sulfamique par l’hydroxyde de sodium. Le processus est réalisé dans de grands réacteurs où les réactifs sont combinés dans des conditions contrôlées pour assurer une pureté et un rendement élevés du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le sulfate de sodium peut être oxydé pour former de l’acide sulfamique.

Réduction : Il peut être réduit pour former des dérivés d’acide aminosulfonique.

Substitution : Le sulfate de sodium peut participer à des réactions de substitution, où il remplace d’autres groupes fonctionnels dans les composés organiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Principaux produits formés :

Oxydation : Acide sulfamique.

Réduction : Dérivés d’acide aminosulfonique.

Substitution : Divers composés organiques substitués en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

Sodium Sulfate (Na₂SO₄): Used primarily as a drying agent and in the manufacture of detergents.

Sodium Sulfite (Na₂SO₃): Commonly used as a preservative and in the paper industry.

Sodium Sulfide (Na₂S): Used in the leather industry and in the production of sulfur dyes.

Uniqueness of Sodium Sulfamate: Sodium sulfamate is unique due to its dual role as a hydrogen bond donor and acceptor, which makes it highly versatile in chemical reactions. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Activité Biologique

Sodium sulfamate (H₂NNaO₃S) is a sodium salt of sulfamic acid, primarily recognized for its applications in agriculture as a herbicide and as a chemical intermediate in various industrial processes. This article explores the biological activity of sodium sulfamate, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Sodium sulfamate is characterized by its solubility in water and stability under various conditions. Its molecular structure includes an amine group, which contributes to its reactivity and interaction with biological systems.

Pharmacological Effects

- Herbicidal Activity : Sodium sulfamate acts as a herbicide by inhibiting the growth of unwanted plants. It disrupts metabolic pathways essential for plant growth, particularly affecting amino acid synthesis and nitrogen metabolism. Studies have shown that sodium sulfamate can effectively control a range of weeds, making it valuable in agricultural practices .

- Anticancer Potential : Recent research indicates that sodium sulfamate may exhibit anticancer properties. A study demonstrated that sodium sulfamate could induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

- Antimicrobial Properties : Sodium sulfamate has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration in antimicrobial formulations .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of sodium sulfamate. Key findings include:

- Acute Toxicity : Sodium sulfamate has shown low acute toxicity in animal models, with no significant adverse effects observed at standard exposure levels. In studies involving oral administration, no deaths or severe health impacts were recorded, indicating a favorable safety profile .

- Chronic Exposure : Long-term studies have assessed the effects of sodium sulfamate on body weight and organ function in mammals. Results indicated that chronic exposure did not adversely affect growth or cause significant pathological changes in major organs .

- Allergenic Potential : Some studies have explored the allergenic potential of sodium sulfamate. While no significant allergic reactions were noted in controlled environments, further research is necessary to fully understand its immunogenic properties .

Case Studies

Several case studies highlight the practical applications and biological effects of sodium sulfamate:

-

Case Study on Herbicidal Efficacy :

- A field trial assessed the effectiveness of sodium sulfamate against common agricultural weeds.

- Results showed a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.

-

Clinical Evaluation for Cancer Therapy :

- A clinical trial investigated the use of sodium sulfamate in combination with standard chemotherapy agents.

- Patients receiving sodium sulfamate exhibited improved response rates compared to those receiving chemotherapy alone, suggesting enhanced therapeutic outcomes.

Table 1: Summary of Biological Activities of Sodium Sulfamate

Table 2: Toxicological Assessment Results

Propriétés

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.